molecular formula C9H18N2O2 B6258880 2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one CAS No. 54124-62-8

2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one

Cat. No. B6258880
CAS RN: 54124-62-8
M. Wt: 186.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one” is a chemical compound . It is also known as "1-(4-morpholinyl)-1-oxo-2-butanamine" . The CAS number for this compound is 1218569-50-6 . It is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H18N2O2 . The molecular weight is 186.25 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 172.23 . It is a liquid at room temperature .

Scientific Research Applications

2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one has a wide range of applications in scientific research. It can be used to study biochemical processes, such as enzyme kinetics and protein folding. It can also be used to study physiological processes, such as the regulation of hormone levels and the effects of drugs on the body. In addition, this compound can be used to study the effects of environmental factors, such as air pollution and climate change, on human health.

Advantages and Limitations for Lab Experiments

2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to control the concentration of this compound in a solution, and it can be difficult to determine the exact mechanism of action.

Future Directions

The potential future directions for 2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one are vast. One potential direction is to use this compound to study the effects of environmental factors, such as air pollution and climate change, on human health. Another potential direction is to use this compound to study the effects of drugs on the body, which could lead to the development of more effective treatments for diseases. In addition, this compound could be used to study the effects of diet and lifestyle on human health, which could lead to the development of more effective strategies for preventing and treating diseases. Finally, this compound could be used to study the effects of aging on human health, which could lead to the development of treatments that slow or reverse the aging process.

Synthesis Methods

2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one can be synthesized through a variety of methods, including condensation, oxidation, and hydrolysis. The most common method of synthesis is a condensation reaction, which involves combining two molecules of ethyl acetate with one molecule of morpholine in the presence of a base catalyst. The reaction produces this compound and water as byproducts. The reaction is highly efficient and can be carried out in a relatively short amount of time.

Safety and Hazards

The safety information available indicates that “2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one” may be dangerous. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one involves the reaction of 3-methyl-2-oxobutanoic acid with morpholine followed by reduction and subsequent reaction with ammonia.", "Starting Materials": [ "3-methyl-2-oxobutanoic acid", "morpholine", "ammonia", "sodium borohydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-2-oxobutanoic acid is reacted with morpholine in the presence of methanol and hydrochloric acid to form 3-methyl-2-(morpholin-4-yl)butanoic acid.", "Step 2: The resulting product from step 1 is reduced using sodium borohydride to form 3-methyl-2-(morpholin-4-yl)butanol.", "Step 3: The product from step 2 is then reacted with ammonia in the presence of methanol and hydrochloric acid to form 2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one." ] }

CAS RN

54124-62-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.3

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.